molecular formula C12H11Cl2NO B2405711 4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone CAS No. 320419-47-4

4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone

Cat. No.: B2405711
CAS No.: 320419-47-4
M. Wt: 256.13
InChI Key: GDKVVQLXMBFLII-VOTSOKGWSA-N
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Description

4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone is a chemical building block of interest in organic synthesis and medicinal chemistry. The indanone core is a recognized privileged scaffold in pharmaceutical development, found in compounds with a range of biological activities . This particular derivative, featuring dichloro substituents and a dimethylaminomethylene functional group, is designed for further chemical modifications, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, to generate more complex structures for research applications. Researchers value this compound for its potential in constructing novel molecules for screening and development. This product is intended for laboratory research purposes only and is not classified as a drug or medicinal agent. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

(2E)-4,6-dichloro-2-(dimethylaminomethylidene)-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO/c1-15(2)6-7-3-9-10(12(7)16)4-8(13)5-11(9)14/h4-6H,3H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKVVQLXMBFLII-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CC2=C(C1=O)C=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\CC2=C(C1=O)C=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indanone derivatives and chlorinating agents.

    Chlorination: The indanone core is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 4 and 6 positions.

    Dimethylamino Group Introduction: The dimethylamino group is introduced through a reaction with dimethylamine, often in the presence of a base like sodium hydroxide.

    Methylene Group Addition: The final step involves the addition of a methylene group, typically achieved using formaldehyde or a similar reagent.

Industrial Production Methods

In industrial settings, the production of 4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide; often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives of the indanone core.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted indanone derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Medicinal Chemistry

Applications:

  • Synthesis of Pyrimidine Derivatives: This compound is utilized in the synthesis of pyrimidine derivatives, which are essential in drug development due to their diverse biological activities. The Vilsmeier–Haack reaction is commonly employed for this purpose, leading to compounds with potential anti-inflammatory and antiviral properties.

Case Studies:

  • In one study, synthesized pyrimidine derivatives exhibited inhibitory effects on immune-activated nitric oxide production with IC50 values ranging from 2 to 36 µM, indicating their potential as anti-inflammatory agents.
CompoundIC50 (µM)Biological Activity
Pyrimidine A2Anti-inflammatory
Pyrimidine B36Antiviral

Organic Synthesis

Applications:

  • Precursor for Complex Molecules: The compound serves as a precursor for constructing complex molecules with pharmacological properties. It is involved in reactions such as tandem amination and Suzuki-Miyaura cross-coupling, which are pivotal for creating materials with specific properties.

Case Studies:

  • A study demonstrated the successful application of this compound in synthesizing hybrid olefin metathesis catalysts, which showed enhanced catalytic activity in various organic synthesis reactions.

Industrial Chemistry

Applications:

  • Material Science: In industrial chemistry, 4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone is used to synthesize compounds for material science applications. The compound's stability at high temperatures (melting point of 221°C) makes it suitable for processes requiring thermal reliability.

Case Studies:

  • The performance of materials synthesized from this compound was evaluated across various industrial applications, leading to the development of new products with desirable properties.

Environmental Chemistry

Applications:

  • Environmental Remediation: Derivatives of this compound are being explored for their potential use in environmental remediation processes. The ability to interact with pollutants makes them candidates for mitigating environmental pollution.

Case Studies:

  • Ongoing studies aim to understand how these derivatives can be synthesized and tested for their effectiveness in interacting with various environmental contaminants.

Antiviral Research

Applications:

  • Inhibition of Viral Replication: The compound plays a role in synthesizing pyrimidine derivatives that inhibit the replication of a broad range of viruses. This application highlights its significance in developing antiviral therapies.

Case Studies:

  • Modified condensation processes have been employed to produce 5-substituted 2-amino-4,6-dichloropyrimidines, which are evaluated for their antiviral efficacy against multiple viral strains.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone, highlighting differences in substituents and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Solubility/Storage
4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone C₁₂H₁₁Cl₂NO 264.13 Cl (4,6), (CH₃)₂N-CH= (2) Not explicitly listed Likely requires organic solvents
4,6-Dichloro-1-indanone (Parent compound) C₉H₆Cl₂O 201.05 Cl (4,6), ketone (1) 52397-81-6 Store at room temperature
4,6-Dichloro-1-(methylamino)-2-indanol hydrochloride C₁₀H₁₂Cl₃NO 292.57 Cl (4,6), NHCH₃ (1), OH (2), HCl salt 1172327-40-0 Dependent on solvent polarity
5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone C₁₇H₁₅NO₃ 281.31 OCH₃ (5,6), pyridyl-CH= (2) Not listed High solubility in polar aprotic solvents
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone C₂₁H₂₃NO 305.42 Indene backbone, pyrrolidine, phenyl groups Not listed Analyzed via HRMS/NMR

Key Differences in Physicochemical Properties

  • In contrast, the pyridylmethylene group in 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone introduces aromaticity and hydrogen-bonding capacity, altering solubility .
  • Solubility: The hydrochloride salt derivative (4,6-Dichloro-1-(methylamino)-2-indanol hydrochloride) exhibits higher water solubility due to ionic character, whereas the parent indanone and dimethylamino-substituted analogs are more soluble in organic solvents like DMSO or dichloromethane .
  • Biological Relevance: The pyrrolidine-containing analog (1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone) has been identified as a psychoactive substance, suggesting that tertiary amine groups in indanone derivatives may interact with central nervous system receptors.

Biological Activity

4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H10Cl2N2O
  • Molecular Weight : 273.12 g/mol
  • Melting Point : 221°C

Synthesis and Derivatives

The compound is synthesized through the Vilsmeier–Haack reaction, which facilitates the formylation process essential for creating heterocyclic compounds. It serves as a precursor for various derivatives, particularly pyrimidine derivatives known for their broad biological activities, including anti-inflammatory and antiviral properties.

Antiviral Activity

Research indicates that derivatives of 4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone exhibit antiviral properties. These compounds have shown efficacy in inhibiting the replication of various viruses, making them potential candidates for antiviral drug development. For instance, synthesized pyrimidine derivatives derived from this compound have demonstrated IC50 values ranging from 2 to 36 µM against immune-activated nitric oxide production.

Antioxidant and Anti-inflammatory Effects

The synthesized derivatives have also been evaluated for antioxidant and anti-inflammatory activities. In vitro studies have shown that these compounds can significantly reduce oxidative stress markers and inflammatory cytokines, suggesting their potential therapeutic roles in conditions characterized by inflammation .

Enzyme Inhibition

The compound is noted for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been reported that certain derivatives can act as inhibitors of nitric oxide synthase (NOS), which plays a crucial role in the regulation of blood pressure and immune responses . This inhibition could lead to therapeutic applications in managing hypertension and other cardiovascular diseases.

Study 1: Antihypertensive Effects

A study on N2-[4-[(arylmethyl)amino]-2,6-dichlorophenyl]-N1,N1-dimethylformamidines highlighted significant blood pressure-lowering effects in spontaneously hypertensive rats (SHR). The compound demonstrated a reduction in arterial blood pressure by up to 37 mmHg at dosages of 100 mg/kg, indicating potential applications in hypertension management .

Study 2: Cytotoxicity Evaluation

In another study, various derivatives were screened for cytotoxicity against cancer cell lines such as MCF-7 and MDA-MB-231. The results indicated promising anticancer activity, with some compounds exhibiting significant growth inhibition of these cell lines .

The biological activity of 4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone is attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : By binding to active sites of enzymes like NOS, it prevents substrate binding and subsequent catalytic activity.
  • Receptor Modulation : It may interact with receptors affecting downstream signaling pathways involved in inflammation and immune responses.

Q & A

Q. What are the common synthetic routes for preparing 4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone?

The compound is typically synthesized via Knoevenagel condensation between substituted 1-indanones and dimethylamino-containing reagents. For example, 5-formyl-2-furanboronic acid can undergo Pd-catalyzed cross-coupling with bromobenzene derivatives, followed by condensation with dimethylamino reagents to introduce the [(dimethylamino)methylene] group . Cyclization steps using H2SO4 or AlCl3 in CH2Cl2 are critical for forming the indanone core . Purification often involves recrystallization from ethanol or methanol .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • X-ray crystallography provides definitive structural confirmation, as demonstrated for related dichloroindanones .
  • <sup>1</sup>H/<sup>13</sup>C NMR identifies substituent patterns, with the dimethylamino group showing characteristic deshielded signals (~δ 3.0 ppm for N-CH3) .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns .

Q. What safety precautions are essential during handling?

  • Store at ambient temperatures in airtight containers to prevent decomposition .
  • Avoid contact with oxidizing agents (e.g., peroxides) due to incompatibility risks .
  • Use fume hoods and personal protective equipment (PPE) during synthesis to mitigate inhalation/contact hazards .

Advanced Research Questions

Q. How can discrepancies in spectral data during structure elucidation be resolved?

Discrepancies often arise from tautomerism or conformational flexibility of the [(dimethylamino)methylene] group. Cross-validate using:

  • Variable-temperature NMR to detect dynamic equilibria .
  • X-ray crystallography to lock the structure in a single conformation .
  • DFT calculations to model electronic environments and predict spectral patterns .

Q. What strategies optimize multi-step synthesis yields?

  • Catalyst selection : Use Pd(PPh3)4 for Suzuki-Miyaura coupling to enhance boronic acid reactivity .
  • Solvent optimization : Acetone or DMF improves solubility during Knoevenagel condensation .
  • Purification : Recrystallization from ethanol removes byproducts while retaining product stability .

Q. How does the [(dimethylamino)methylene] group influence pharmacological activity?

This group enhances electron density and hydrogen-bonding capacity , critical for interactions with biological targets. For example, similar indanones exhibit antitumor activity by inhibiting kinases (e.g., B-Raf<sup>V600E</sup>) via π-π stacking and electrostatic interactions . Derivatives with modified substituents show improved selectivity and potency .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Substituent variation : Introduce halogens (e.g., F, Br) at the 4,6 positions to modulate lipophilicity and binding affinity .
  • Scaffold hopping : Replace the indanone core with 2,3-dihydroindol-2-one or thiazolidinedione to explore new bioactivity .
  • Stereochemical tuning : Synthesize enantiomers using chiral catalysts (e.g., BINAP-Ru complexes) to assess stereoselective effects .

Methodological Notes

  • Contradictions in synthetic protocols : While AlCl3 in CH2Cl2 is effective for Friedel-Crafts cyclization , H2SO4 may offer better yields for acid-sensitive intermediates .
  • Analytical validation : Always correlate NMR data with X-ray structures to resolve ambiguities in tautomeric states .

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